(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Sorption Behavior
Research has shown that similar phenoxy compounds, like 2,4-D and other phenoxy herbicides, exhibit particular sorption behaviors in environmental contexts, such as soil and aquatic systems. These behaviors are influenced by soil parameters like pH, organic carbon content, and iron oxides, which are relevant for understanding the environmental fate of complex phenolic compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Industrial Applications
Synthetic phenolic antioxidants (SPAs), which share structural similarities with phenolic compounds like the one , have been widely studied for their environmental occurrence, human exposure, and toxicity. These studies offer insights into how similar compounds might behave in industrial and commercial products, contributing to oxidative stability and product shelf life (Liu & Mabury, 2020).
Biological Activities and Applications
Phenolic compounds like p-Coumaric acid and its derivatives have been explored for their biological activities, including antioxidant, anti-cancer, and antimicrobial effects. These activities suggest potential therapeutic and industrial applications for similar complex phenolic compounds (Pei, Ou, Huang, & Ou, 2016).
Properties
IUPAC Name |
(2S,4S)-4-(4-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-7-9-14(10-8-13)25-15-11-16(17(22)23)21(12-15)18(24)26-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQUNWNJIHKUTH-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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